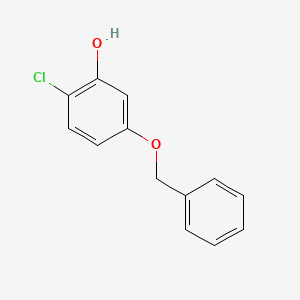

5-(Benzyloxy)-2-chlorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQUMGDCWBHBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Phenolic and Organochlorine Compound Chemistry

5-(Benzyloxy)-2-chlorophenol is structurally characterized by a phenol (B47542) ring substituted with a chlorine atom at the second position and a benzyloxy group at the fifth position. The presence of the hydroxyl (-OH) group categorizes it as a phenol, a class of compounds known for their distinctive chemical reactivity and use as precursors in the synthesis of a wide array of other compounds. Phenols are generally weak acids and can undergo electrophilic aromatic substitution reactions.

Simultaneously, the chlorine atom attached to the benzene (B151609) ring places it within the family of organochlorine compounds. These are organic compounds containing at least one covalently bonded chlorine atom. The chlorine atom influences the electronic properties of the aromatic ring and provides a site for various chemical transformations. sinocurechem.com The stability and resistance to biodegradation of such compounds are often enhanced by the presence of the chlorine atom. sinocurechem.com

Significance As a Building Block in Advanced Organic Synthesis

The true value of 5-(Benzyloxy)-2-chlorophenol in the scientific community lies in its utility as a foundational molecule, or building block, for constructing more intricate chemical entities. enamine.net Its bifunctional nature, possessing both a reactive phenol (B47542) group and a modifiable chloro-substituted ring, allows for a stepwise and controlled approach to synthesis.

The benzyloxy group often serves as a protecting group for the phenol, which can be selectively removed under specific reaction conditions to unmask the reactive hydroxyl group for further functionalization. smolecule.com This strategic protection and deprotection is a cornerstone of modern organic synthesis, enabling chemists to build complex molecules with high precision.

Researchers have utilized this compound and its derivatives in the synthesis of various compounds, including those with potential applications in medicinal chemistry and material science. smolecule.comwhiterose.ac.uk For instance, it can be a precursor for creating novel ligands for coordination chemistry or scaffolds for drug discovery. smolecule.com The ability to selectively modify different parts of the molecule makes it an adaptable tool in the synthetic chemist's arsenal.

Research Trajectories and Academic Relevance

Established Synthetic Routes to this compound and Related Structures

The formation of this compound can be approached from multiple angles, primarily involving the sequential introduction of the benzyloxy and chloro groups onto a phenolic backbone. The two most logical retrosynthetic disconnections involve either forming the ether bond on a pre-chlorinated phenol (B47542) or chlorinating a pre-formed benzyl (B1604629) ether.

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comwikipedia.orgbyjus.com This method is broadly applicable for preparing both symmetrical and asymmetrical ethers. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction can be applied in two principal ways.

Pathway A: Benzylation of a Chlorinated Phenol This route begins with a phenol that already contains the chlorine atom at the C-2 position. The logical starting material would be a 2-chlorophenol (B165306) derivative with a hydroxyl group at C-5. A plausible precursor is 4-chlororesorcinol (B43231) (4-chloro-1,3-dihydroxybenzene). The reaction would involve the deprotonation of one of the hydroxyl groups by a base to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide, such as benzyl bromide or benzyl chloride. Selective benzylation of the hydroxyl group at C-3 (para to the chlorine atom) would be required to yield the target compound.

Pathway B: Chlorination of a Benzyl Ether Alternatively, the synthesis can commence with a benzyl ether of a phenol, which is subsequently chlorinated. A suitable starting material for this pathway is 3-benzyloxyphenol, which can be prepared via the monobenzylation of resorcinol (B1680541) (1,3-dihydroxybenzene). The key challenge in this initial step is controlling the reaction to favor the mono-etherified product over the dibenzylated byproduct. The subsequent chlorination of 3-benzyloxyphenol would then need to be directed selectively to the C-2 position.

The choice between these pathways often depends on the availability and cost of the starting materials and the ability to control selectivity in each step.

| Approach | Starting Materials | Key Challenge | Typical Reagents |

|---|---|---|---|

| Pathway A | 4-Chlororesorcinol, Benzyl Halide | Selective benzylation of one of two hydroxyl groups. | Base (K2CO3, NaOH), Solvent (Acetone, DMF) byjus.comgordon.edu |

| Pathway B | Resorcinol, Benzyl Halide | Selective mono-benzylation over di-benzylation. | Controlled stoichiometry, Base (K2CO3), Solvent (Acetone) |

Achieving selective chlorination is critical, particularly for Pathway B, which involves the chlorination of 3-benzyloxyphenol. The hydroxyl group is a powerful ortho-, para-directing group, strongly activating the C-2, C-4, and C-6 positions for electrophilic aromatic substitution. The benzyloxy group at C-3 further activates these positions. Therefore, methods to enhance selectivity for the C-2 position are essential.

Research into the selective chlorination of phenols has identified several effective systems. The use of specific catalysts and chlorinating agents can significantly influence the regiochemical outcome. cardiff.ac.uk For instance, processes have been developed for the selective ortho-chlorination of phenolic compounds using gaseous chlorine in a chlorinated hydrocarbon solvent in the presence of an amine catalyst. google.com Similarly, other patented methods describe the high-yield conversion of phenol to 2-chlorophenol using chlorine gas in a non-polar, perchlorinated hydrocarbon solvent with a branched-chain amine catalyst. google.com These methodologies could be adapted for the selective ortho-chlorination of 3-benzyloxyphenol.

| Chlorinating Agent | Catalyst/Solvent System | Key Feature | Reference |

|---|---|---|---|

| Gaseous Chlorine (Cl2) | Amine in a chlorinated hydrocarbon | Promotes selective chlorination in an ortho position relative to the OH group. | google.com |

| Gaseous Chlorine (Cl2) | Branched-chain amine in a non-polar, perchlorinated hydrocarbon | Achieves high yields of the ortho-chloro isomer. | google.com |

| Sulfuryl Chloride (SO2Cl2) | Sulphur-containing catalysts | Can be highly regioselective, though often para-selective. cardiff.ac.uk | cardiff.ac.uk |

| tert-Butyl Hypochlorite | Carbon tetrachloride | A laboratory method for chlorination of phenols. chemicalbook.com | chemicalbook.com |

A complete and optimized synthesis of this compound would likely follow the route of chlorinating a pre-formed ether (Pathway B), as the selective monobenzylation of resorcinol is a well-understood process.

Step 1: Synthesis of 3-Benzyloxyphenol This step involves the Williamson ether synthesis between resorcinol and a benzyl halide. To optimize the yield of the desired mono-ether, the reaction is typically run with a carefully controlled stoichiometry, often using a slight excess of resorcinol to disfavor the formation of the di-ether. The choice of base and solvent is also crucial for achieving high conversion and selectivity.

Step 2: Selective Chlorination of 3-Benzyloxyphenol Following the synthesis of 3-benzyloxyphenol, the final step is its selective chlorination at the C-2 position. Based on established procedures for ortho-chlorination, this would likely involve using a chlorinating agent like chlorine gas in a non-polar solvent with an amine catalyst. google.comgoogle.com Optimization would involve fine-tuning parameters such as temperature, catalyst loading, and reaction time to maximize the yield of this compound while minimizing the formation of other isomers (e.g., 4-chloro and 6-chloro derivatives) and dichlorinated products.

The following table illustrates a hypothetical optimization study for the chlorination step.

| Entry | Chlorinating Agent | Catalyst | Temperature (°C) | Yield of this compound (%) |

|---|---|---|---|---|

| 1 | SO2Cl2 | None | 25 | 45 (mixture of isomers) |

| 2 | Cl2 | None | 25 | 55 (mixture of isomers) |

| 3 | Cl2 | Diisopropylamine (0.1 mol%) | 0 | 75 |

| 4 | Cl2 | Diisopropylamine (0.1 mol%) | 25 | 85 |

| 5 | Cl2 | Diisopropylamine (0.5 mol%) | 25 | 82 (increased byproducts) |

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound.

Williamson Ether Synthesis: The mechanism is a classic bimolecular nucleophilic substitution (SN2). wikipedia.orgbyjus.com It is a concerted process, meaning bond formation and bond-breaking occur simultaneously. Therefore, it does not proceed through a discrete, isolable intermediate. Instead, it passes through a high-energy transition state in which the nucleophilic phenoxide ion attacks the electrophilic carbon of the benzyl halide from the backside, leading to inversion of stereochemistry if the carbon were chiral.

Electrophilic Chlorination: The chlorination of the aromatic ring proceeds via an electrophilic aromatic substitution mechanism. The key intermediate in this reaction is a resonance-stabilized carbocation known as an arenium ion or a sigma (σ) complex. The chlorinating agent generates an electrophile (formally Cl⁺), which attacks the electron-rich aromatic ring. For the formation of this compound from 3-benzyloxyphenol, the attack occurs at the C-2 position. The resulting arenium ion is stabilized by resonance, with the positive charge delocalized over the aromatic ring and, importantly, onto the oxygen atoms of both the hydroxyl and benzyloxy groups. The stability of this intermediate dictates the rate and regioselectivity of the reaction.

Catalysis plays a pivotal role, especially in directing the regioselectivity of the chlorination step.

Williamson Ether Synthesis: While the base used to deprotonate the phenol is technically a reagent, phase-transfer catalysis is often employed in industrial settings to improve reaction efficiency. byjus.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase (where it might be generated) to an organic phase containing the benzyl halide, thus accelerating the reaction.

Selective Chlorination: The use of an amine catalyst in ortho-chlorination reactions is a key strategy for enhancing selectivity. google.comgoogle.com The proposed mechanism suggests that the amine forms a complex with the phenol and the chlorine molecule. This complex formation is thought to pre-organize the reactants in a transition state that favors the delivery of the chlorine electrophile to the sterically accessible ortho position relative to the hydroxyl group. This directed-chlorination mechanism effectively outcompetes the inherent electronic preference for the para position, leading to a higher yield of the ortho-chlorinated product. More advanced catalytic systems using copper have also been developed for highly selective C-H chlorination reactions, highlighting the ongoing innovation in this field. nih.govdigitellinc.com

Synthesis of Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives and analogues. These modifications are crucial for exploring structure-activity relationships in various chemical and biological contexts. Synthetic strategies primarily focus on the functionalization of the phenolic hydroxyl group and the aromatic ring.

The chemical architecture of this compound allows for the introduction of a wide range of substituents, enabling the systematic modification of its physicochemical properties. Key reactions for achieving these structural alterations include electrophilic aromatic substitution and nucleophilic substitution at the phenolic oxygen.

Acylation Reactions:

The phenolic hydroxyl group of this compound can undergo O-acylation to form esters. This reaction is typically carried out using acyl chlorides or anhydrides. Under basic conditions, the phenoxide is formed, which acts as a potent nucleophile. ucalgary.ca Alternatively, acid catalysis can be employed to activate the acylating agent. ucalgary.ca

C-acylation, a Friedel-Crafts type reaction, can also be achieved, leading to the formation of hydroxyarylketones. stackexchange.comechemi.com The choice between O-acylation and C-acylation can be directed by the reaction conditions. O-acylation is generally favored under kinetic control, while C-acylation is the thermodynamically more stable product and is promoted by the presence of a Lewis acid catalyst like AlCl₃, which can also facilitate the Fries rearrangement of an initially formed O-acylated product. ucalgary.castackexchange.com For chlorophenols, acetylation is a common derivatization technique, often performed using acetic anhydride (B1165640) in an alkaline medium to increase volatility for analytical purposes. oup.comnih.govoup.com

Alkylation Reactions:

Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring. This electrophilic aromatic substitution is catalyzed by Lewis acids. jk-sci.com However, for phenols, the reaction can be complicated by the coordination of the Lewis acid with the phenolic oxygen, which can deactivate the ring. stackexchange.comechemi.com Despite this, the reaction can proceed, especially with activating groups already present on the ring. quora.com The choice of a suitable catalyst is crucial to avoid side reactions and polyalkylation. jk-sci.com

Halogenation:

Further halogenation of the this compound ring can provide di- or tri-halogenated derivatives. Electrophilic aromatic substitution with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is a standard method for introducing additional halogen atoms onto an aromatic ring. youtube.comyoutube.com The directing effects of the existing benzyloxy and hydroxyl groups will influence the position of the incoming halogen. Free radical halogenation, using reagents like N-bromosuccinimide (NBS), is another method, particularly for benzylic positions if such a moiety were introduced. youtube.com

Table 1: Examples of Reactions for Introducing Substituents on Phenolic Compounds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| O-Acylation | Acyl chloride or anhydride, base or acid catalysis | Phenyl ester | ucalgary.ca |

| C-Acylation (Friedel-Crafts) | Acyl chloride or anhydride, AlCl₃ | Hydroxyarylketone | stackexchange.comechemi.com |

| Acetylation of Chlorophenols | Acetic anhydride, alkaline pH | Acetylated chlorophenol | oup.comoup.com |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkylated phenol | jk-sci.comquora.com |

| Aromatic Halogenation | Cl₂ or Br₂, Lewis acid (e.g., FeCl₃) | Halogenated phenol | youtube.comyoutube.com |

Synthesis of Chiral Analogues

The development of chiral analogues of this compound is of interest for applications where stereochemistry plays a critical role, such as in pharmaceuticals and materials science. The synthesis of such analogues can be achieved through two primary strategies: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis:

This approach aims to create a specific enantiomer directly. This can be accomplished by using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, an enantioselective functionalization of the aromatic ring or a side chain could be achieved. Catalytic, enantioselective reactions, such as the sulfenofunctionalization of alkenes with phenols, can produce chiral benzopyrans and benzoxepins. acs.org While not directly applied to this compound in the reviewed literature, such methods illustrate the potential for creating chiral derivatives. The synthesis of highly strained, substituted o,m,o,p-tetraphenylenes with high enantiomeric excess has been achieved through rhodium-catalyzed cycloadditions, showcasing the power of transition-metal catalysis in generating complex chiral molecules from simpler aromatic precursors. nih.gov

Chiral Resolution:

Chiral resolution is a widely used method to separate a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgtcichemicals.com These diastereomers, having different physical properties, can then be separated by techniques like crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents for acidic compounds like phenols include chiral amines. wikipedia.org A patent describes a process for the resolution of chiral alcohols or phenols by forming diastereoisomeric ethers with a chiral lactone, which are then separated and hydrolyzed. google.com Chromatographic methods, such as those using chiral stationary phases, are also powerful tools for enantioseparation. nih.govnih.gov

Table 2: Strategies for the Synthesis of Chiral Analogues

| Strategy | Description | Key Features | Reference |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | High atom economy, avoids discarding one enantiomer. | acs.orgnih.gov |

| Chiral Resolution via Diastereomer Formation | Reaction of a racemate with a chiral resolving agent to form separable diastereomers. | Widely applicable, relies on differential solubility or chromatographic behavior of diastereomers. | wikipedia.orgtcichemicals.comgoogle.com |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase. | Can be analytical or preparative, avoids chemical derivatization. | nih.govnih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing environmental impact and improving the sustainability of chemical manufacturing. Key areas of focus include the use of environmentally benign solvents, catalysts, and energy-efficient processes.

Modern synthetic methods for substituted phenols increasingly emphasize green chemistry. For example, the use of catalysts like modified zeolites for Friedel-Crafts type reactions can offer a more environmentally friendly alternative to traditional Lewis acids, as they can be recycled and may reduce waste generation. jk-sci.com

The preparation of phenols via aromatic nucleophilic substitution is another area where green principles can be applied. While traditional methods often require harsh conditions, newer catalytic systems involving transition metals like copper or palladium can enable these reactions under milder conditions. youtube.com The use of water as a solvent in some of these catalytic systems further enhances their green credentials.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste production. The synthesis of highly substituted phenols with complete regiochemical control has been demonstrated using a one-step conversion of hydroxypyrone and nitroalkene starting materials, highlighting an efficient and potentially greener route to complex phenolic structures. oregonstate.edu

The choice of reagents is also critical. For instance, in halogenation reactions, the use of safer halogenating agents and the minimization of halogen waste are important considerations. Similarly, in acylation and alkylation reactions, moving away from stoichiometric Lewis acids to catalytic alternatives is a key goal of green chemistry.

Advanced Spectroscopic Techniques for Structural Confirmation

While complete, published spectra for this compound are not widely available, its structure dictates predictable features in NMR, IR, and mass spectra based on the constituent functional groups.

NMR spectroscopy provides a detailed map of the hydrogen and carbon atom environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenolic, aromatic, and benzylic protons. The phenolic -OH proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The five protons of the benzyl group's phenyl ring would typically appear in the 7.3-7.5 ppm range. The two methylene (B1212753) protons (-CH₂-) of the benzyl group would present as a sharp singlet around 5.0 ppm. The three protons on the chlorophenol ring would appear as distinct multiplets, their positions influenced by the chlorine, hydroxyl, and benzyloxy substituents.

¹³C NMR & ¹³C-DEPT: The ¹³C NMR spectrum is predicted to show 13 unique carbon signals, corresponding to the 13 carbon atoms in the molecule, unless there is an accidental overlap of signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would aid in distinguishing between methine (CH) and methylene (CH₂) carbons. The benzylic -CH₂- carbon would be easily identifiable. The spectrum would also feature signals for the six aromatic carbons of the benzyl ring and the six carbons of the chlorophenol ring, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to oxygen or chlorine would be shifted downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|

| Phenolic H | Variable (broad s) | - | None |

| Benzylic -CH₂- | ~5.0 (s) | ~70-72 | Positive |

| Benzyl Phenyl CH | ~7.3-7.5 (m) | ~127-136 | Positive |

| Chlorophenol CH | ~6.8-7.2 (m) | ~115-130 | Positive |

| C-Cl | - | ~120-130 | None (Quaternary) |

| C-OH | - | ~150-155 | None (Quaternary) |

| C-O-CH₂ | - | ~155-160 | None (Quaternary) |

| Benzyl Quaternary C | - | ~137 | None (Quaternary) |

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum would be characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic group. The C-O stretching vibrations for the phenol and the ether linkage would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would be observed as a series of peaks between 1450 and 1600 cm⁻¹. The presence of the chlorine atom attached to the aromatic ring would be indicated by a C-Cl stretching band in the 1000-1100 cm⁻¹ range, potentially overlapping with C-O signals.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1200 - 1300 |

| Ether C-O | Stretch | 1000 - 1100 |

| C-Cl | Stretch | 1000 - 1100 |

Mass spectrometry provides the molecular weight and offers clues to the structure through analysis of fragmentation patterns. For this compound (C₁₃H₁₁ClO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 234.6 g/mol , with a characteristic M+2 peak at m/z 236.6 with about one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. A common and significant fragmentation pathway would be the cleavage of the benzyl group, producing a highly stable benzyl or tropylium (B1234903) cation at m/z 91.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly documented, detailed X-ray diffraction studies on its derivatives, such as (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol, provide significant insights into the molecule's solid-state conformation and interactions. nih.govscienceopen.com

Analysis of derivatives reveals that the molecule is not planar. nih.gov In the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, the benzyloxy ring is inclined to the central benzene (B151609) ring by a dihedral angle of 27.66 (11)°. scienceopen.com A similar non-planar arrangement is seen in (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol, where the central benzene ring makes a dihedral angle of 53.52 (11)° with the outer benzyl ring. nih.goviucr.org

These non-planar conformations influence the crystal packing. The packing in these derivative structures is stabilized by various intermolecular interactions. In the crystal of the chlorophenyl imine derivative, molecules are linked by C-H···π interactions, forming slabs. nih.goviucr.org In the nitrophenyl derivative, chains are linked via slipped parallel π–π interactions with an inter-centroid distance of 3.7048 (15) Å. scienceopen.com These observations suggest that hydrogen bonding from the phenolic group and π-system interactions are key forces in the solid-state architecture.

Table 3: Conformational Data of the 5-(Benzyloxy)phenol Moiety from Crystal Structures of Derivatives

| Derivative Compound | Dihedral Angle (Central Ring to Benzyl Ring) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol | 53.52 (11)° | C-H···π interactions | nih.goviucr.org |

| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | 27.66 (11)° | C-H···π and π-π stacking | scienceopen.com |

The primary form of tautomerism for this compound is phenol-keto tautomerism. However, the aromatic stabilization energy of the phenyl ring strongly favors the phenol (enol) form. Crystallographic studies of its derivatives confirm this, consistently showing the presence of an intramolecular O-H···N hydrogen bond, which indicates the molecule exists in its phenol tautomeric form in the solid state. nih.govscienceopen.com

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful, non-destructive technique used to identify the functional groups and probe the molecular structure of a compound. These techniques measure the vibrations of bonds within the molecule, which occur at specific, characteristic frequencies.

A detailed search of scientific literature and spectral databases did not yield specific, publicly available experimental or computationally predicted FT-IR and Raman spectral data for this compound. The analysis of related compounds, such as other chlorinated phenols and benzyl ethers, allows for a theoretical prediction of the expected vibrational modes. However, without direct experimental or calculated spectra for the title compound, a definitive assignment of its characteristic vibrational frequencies is not possible at this time.

For a molecule with the complexity of this compound, its vibrational spectrum would be a composite of the vibrations of its constituent parts: the chlorinated phenol ring, the benzyl group, and the ether linkage.

Expected Characteristic Vibrational Regions:

O-H Stretch (Phenolic): A broad absorption band would be expected in the region of 3500-3200 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic and Methylene): Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. The methylene (-CH₂-) group in the benzyloxy moiety would show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.

C=C Stretch (Aromatic): Multiple sharp bands between 1600 and 1400 cm⁻¹ would correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

C-O Stretch (Ether and Phenol): The stretching vibrations of the aryl-ether C-O bond and the phenolic C-O bond would be expected in the 1300-1000 cm⁻¹ range. These are often strong and characteristic absorptions.

C-Cl Stretch: The vibration of the carbon-chlorine bond typically appears as a strong band in the 850-550 cm⁻¹ region of the spectrum.

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings would give rise to characteristic C-H "oop" bending bands in the 900-675 cm⁻¹ region, which can be diagnostic of the arrangement of substituents.

To provide a precise and scientifically validated vibrational analysis, experimental spectra would need to be recorded or quantum chemical calculations, such as Density Functional Theory (DFT), would need to be performed. These methods would provide the exact wavenumbers and intensities of the vibrational modes, allowing for the creation of a detailed data table assigning specific frequencies to their corresponding molecular motions (e.g., stretching, bending, wagging).

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Research on derivatives of 5-(Benzyloxy)-2-chlorophenol has utilized DFT to elucidate geometric, electronic, and reactivity parameters.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's geometry—must be determined. This is achieved through geometry optimization. Studies on Schiff bases synthesized from precursors like 4-benzyloxy-2-hydroxybenzaldehyde (an isomer of the target's precursor) and various amines reveal key structural features of the benzyloxy-phenol core.

For instance, in the Schiff base derivative, (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one, DFT calculations at the B3LYP/6–311+G(d) level were used to confirm that the keto tautomeric form is the most stable. researchgate.netdoaj.orgingentaconnect.com A critical finding across multiple studies of these derivatives is that the molecules are not planar. researchgate.netdoaj.org The orientation of the different ring systems is described by dihedral angles, which have been determined both crystallographically and through DFT optimization.

Table 1: Selected Dihedral Angles in Derivatives of Benzyloxy-Phenol

This table presents the dihedral angles between the central benzene (B151609) ring and other aromatic moieties in several related Schiff base compounds, illustrating the non-planar nature of this structural family.

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Source(s) |

| (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol | Central Benzene Ring | Chlorophenyl Ring | 53.52 (11) | nih.goviucr.org |

| (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol | Central Benzene Ring | Phenyl Ring | 49.91 (12) | nih.goviucr.org |

| (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one | Central Benzene Ring | Phenylamine Ring | 5.11 (9) | researchgate.netdoaj.org |

| (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one | Central Benzene Ring | Phenyl Ring | 58.42 (11) | researchgate.netdoaj.org |

| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | Central Benzene Ring | Nitrobenzene Ring | 4.34 (10) | researchgate.net |

| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | Central Benzene Ring | Benzyloxy Ring | 27.66 (11) | researchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. irjweb.com DFT calculations for derivatives like (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one have included analysis of the HOMO and LUMO energy levels to understand the electronic transitions and charge distribution within the molecule. researchgate.net

Table 2: Conceptual Understanding of Frontier Orbitals

| Orbital/Concept | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Acts as an electron donor. Higher energy indicates a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Acts as an electron acceptor. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability. A smaller gap implies higher chemical reactivity and lower stability. |

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactive nature. These indices provide a more nuanced view of reactivity than the energy gap alone.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

While specific values for this compound are not reported in the surveyed literature, the DFT methods used on its derivatives are standard for calculating these indices. irjweb.com Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites within the molecule, distinguishing which specific atoms are most likely to be involved in nucleophilic or electrophilic attacks.

Molecular Modeling and Docking Studies (for molecular interaction insights)

Molecular modeling, particularly docking, is a computational method used to predict how a small molecule (ligand) might bind to a larger receptor, such as a protein or nucleic acid. This provides invaluable insight for drug discovery and materials science.

Molecular docking simulations for this compound have not been specifically reported. However, docking studies are routinely performed on compounds with similar structural features. The process involves placing the ligand into the binding site of a target and calculating the most stable binding poses, ranked by a scoring function that estimates binding affinity. nih.govnih.gov

For a molecule like this compound, docking could predict interactions such as:

Hydrogen bonding involving the phenolic hydroxyl group.

π-π stacking interactions from its two aromatic rings.

Halogen bonding involving the chlorine atom.

Hydrophobic interactions from the benzyl (B1604629) and phenyl groups.

These simulations can reveal the most likely binding orientation and the key intermolecular forces that stabilize the ligand-receptor complex, guiding the design of new functional molecules. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity or chemical properties. Theoretical SAR predictions can be made by computationally generating a series of related compounds and calculating their properties.

The existing research on various Schiff base derivatives of benzyloxy-phenol constitutes a preliminary SAR study. By changing the amine group condensed with the 4-benzyloxy-2-hydroxybenzaldehyde precursor, researchers have created a library of compounds with different geometric and electronic properties. researchgate.netnih.govresearchgate.net For example, the antioxidant capacity was determined for some of these derivatives, linking structural changes to a specific activity. doaj.orgingentaconnect.com

A purely theoretical SAR study on this compound would involve systematically modifying the core structure—for instance, by changing the position of the chlorine atom, altering the substituent on the benzyloxy ring, or adding other functional groups—and then recalculating the descriptors mentioned above (HOMO-LUMO gap, reactivity indices, docking scores). This would allow for the rational design of new molecules with enhanced or targeted properties.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3. Non-Linear Optical (NLO) Properties Theoretical Evaluation (if applicable)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Molecular Interactions in Biological Systems: Mechanistic Insights from in Vitro Studies

Enzyme Inhibition Mechanism Studies (in vitro, non-human context)

Research into compounds containing benzyloxy and chlorophenol groups has elucidated specific mechanisms of enzyme inhibition. These in vitro studies, often using human enzymes expressed in cell lines, are crucial for understanding how these chemical structures interact with biological targets at a molecular level.

The mode of enzyme inhibition is a critical determinant of a compound's pharmacological profile. Studies on molecules structurally related to 5-(Benzyloxy)-2-chlorophenol have identified distinct types of inhibition.

Competitive Inhibition: Isatin-based benzyloxybenzene derivatives have been identified as competitive inhibitors of monoamine oxidase B (MAO-B). nih.gov For instance, the compounds designated ISB1 and ISFB1 were shown to be competitive MAO-B inhibitors, as determined by Lineweaver–Burk plot analysis. nih.gov This mode of inhibition suggests that these molecules bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov Similarly, certain chlorophenols, such as 2,4,6-TCP, 2,3,4,6-TeCP, and Pentachlorophenol (B1679276) (PCP), exhibit competitive inhibition towards the enzyme Cytochrome P450 2C9 (CYP2C9). nih.gov

Non-Competitive Inhibition: In contrast, 2,3,4,6-TeCP and PCP were found to be non-competitive inhibitors of a different enzyme, Cytochrome P450 2C8 (CYP2C8). nih.gov Non-competitive inhibition implies that the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. nih.gov

These findings highlight that the precise nature of the molecular structure and the specific enzyme target dictate the type of inhibition.

The affinity of an inhibitor for its target enzyme is quantified by the inhibition constant (Ki), with lower values indicating higher potency. Kinetic studies have determined the Ki values for several benzyloxy and chlorophenol derivatives.

For isatin-based benzyloxybenzene derivatives inhibiting MAO-B, the following Ki values were reported:

ISB1: 0.055 ± 0.010 μM nih.gov

ISFB1: 0.069 ± 0.025 μM nih.gov

These low micromolar values signify potent inhibition of the MAO-B enzyme. nih.gov Studies also confirm that these compounds are reversible inhibitors. nih.gov

For chlorophenols inhibiting Cytochrome P450 enzymes, the Ki values were determined as follows:

2,3,4,6-TeCP against CYP2C8: 51.51 μM nih.gov

PCP against CYP2C8: 22.28 μM nih.gov

2,4,6-TCP against CYP2C9: 37.86 μM nih.gov

2,3,4,6-TeCP against CYP2C9: 7.27 μM nih.gov

PCP against CYP2C9: 0.68 μM nih.gov

These data demonstrate a range of potencies, with PCP showing particularly strong affinity for the CYP2C9 isoform. nih.gov

| Compound | Enzyme Target | Inhibition Type | Ki Value (μM) | Source |

|---|---|---|---|---|

| ISB1 | Monoamine Oxidase B (MAO-B) | Competitive | 0.055 ± 0.010 | nih.gov |

| ISFB1 | Monoamine Oxidase B (MAO-B) | Competitive | 0.069 ± 0.025 | nih.gov |

| 2,3,4,6-Tetrachlorophenol | Cytochrome P450 2C8 (CYP2C8) | Non-Competitive | 51.51 | nih.gov |

| Pentachlorophenol (PCP) | Cytochrome P450 2C8 (CYP2C8) | Non-Competitive | 22.28 | nih.gov |

| 2,4,6-Trichlorophenol | Cytochrome P450 2C9 (CYP2C9) | Competitive | 37.86 | nih.gov |

| 2,3,4,6-Tetrachlorophenol | Cytochrome P450 2C9 (CYP2C9) | Competitive | 7.27 | nih.gov |

| Pentachlorophenol (PCP) | Cytochrome P450 2C9 (CYP2C9) | Competitive | 0.68 | nih.gov |

Allosteric modulation occurs when a compound binds to a site distinct from the enzyme's active site, causing a conformational change that alters the enzyme's activity. The non-competitive inhibition of CYP2C8 by tetrachlorophenol and pentachlorophenol is a clear example of this mechanism. nih.gov By binding to an allosteric site, these molecules induce structural changes in the enzyme that reduce its ability to catalyze reactions, even though the substrate can still bind to the active site. Molecular docking studies support these findings by identifying binding sites for these inhibitors that are separate from the active site, thereby confirming the potential for allosteric modulation. nih.gov

Receptor Ligand Binding Studies (in vitro, non-human receptor systems)

Based on the available scientific literature, no specific in vitro receptor ligand binding or functional activity assay studies have been published for the compound this compound. While research exists for various compounds targeting receptors like the kappa-opioid receptor, there is no direct evidence linking this compound to these targets. mdpi.comnih.gov Therefore, details regarding its receptor subtype selectivity, affinity profile, or functional activity remain uncharacterized.

No data are available to characterize the receptor subtype selectivity or binding affinity of this compound.

No data are available from functional activity assays for this compound.

Mechanistic Exploration of In Vitro Biological Activities (e.g., antimicrobial action on bacterial strains, without clinical outcomes)

Information regarding the in vitro biological activities of this compound, specifically its antimicrobial action on bacterial strains, is not available in the current body of scientific literature. While phenolic compounds as a broad class are known to exhibit antimicrobial properties, the specific efficacy and mechanisms of action for this compound have not been reported. nih.govnih.govnih.govmdpi.comfrontiersin.orgmdpi.com

Consequently, detailed research findings, including data on the minimum inhibitory concentration (MIC) or the mechanistic pathways through which this compound might exert an antimicrobial effect, are absent. Further research is required to determine if this compound possesses any significant antimicrobial activity and to elucidate its potential mechanisms of action against various bacterial strains.

Applications As Precursors and Intermediates in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The structure of 5-(Benzyloxy)-2-chlorophenol makes it an adept starting material or intermediate in the synthesis of complex organic molecules. The benzyloxy group serves as a robust protecting group for the phenol (B47542), allowing for selective reactions at other sites of the molecule. The chlorine atom and the free phenolic hydroxyl group (after deprotection) offer versatile handles for various coupling reactions, which are fundamental in the assembly of elaborate molecular frameworks.

This compound can be particularly useful in multi-step syntheses where precise control over reactivity is crucial. For instance, the chlorine atom can participate in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations to form new carbon-carbon or carbon-nitrogen bonds. Subsequently, the removal of the benzyl (B1604629) group unmasks the phenol, providing a site for etherification, esterification, or further aromatic substitution, thereby building molecular complexity in a controlled, stepwise manner.

Utility in the Development of Pharmaceutical Scaffolds and Lead Compounds

In medicinal chemistry, the development of novel molecular scaffolds is essential for discovering new therapeutic agents. This compound serves as a key building block for creating diverse molecular libraries aimed at identifying new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. epa.govafirm-group.com

The "benzyloxy" pharmacophore is a structural feature present in several approved drugs, such as the selective estrogen receptor modulator (SERM) Bazedoxifene and the Parkinson's disease medication Safinamide. nih.govnih.gov The presence of this moiety in this compound makes it an attractive starting point for synthesizing analogs of such drugs or entirely new classes of bioactive molecules. nih.gov The substituted chlorophenol core allows for the introduction of various functional groups, enabling chemists to systematically modify the structure to optimize its interaction with biological targets, thereby improving potency and selectivity.

Contributions to Specialty Chemical Production

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of specialty chemicals. These are low-volume, high-value chemicals with specific functions, used in a wide range of industries. Chlorophenols, as a class, are used as intermediates in the production of dyes and as preservatives. afirm-group.com The specific substitution pattern of this compound allows for the creation of more complex and tailored specialty chemicals where properties like color, stability, or specific reactivity are required. Its role as a precursor enables the production of fine chemicals that are integral to manufacturing advanced materials and performance products.

Material Science Applications as a Synthetic Building Block

The unique reactivity of this compound also extends to the field of material science, where it can be used as a monomer or a synthetic building block for advanced materials and organometallic compounds.

Synthesis of Polymers and Advanced Materials

Phenolic compounds are well-established monomers for the synthesis of polymers like phenolics and polyethers. The bifunctional nature of this compound (after deprotection of the benzyl group) allows it to be incorporated into polymer chains. The chlorine atom can be used as a site for post-polymerization modification, enabling the tuning of the material's properties, such as solubility, thermal stability, or chemical resistance. This makes it a candidate for creating high-performance polymers for specialized applications.

Ligand Synthesis for Organometallic Compounds

In the field of organometallic chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes. These complexes are widely used as catalysts in a vast number of chemical transformations. The structure of this compound is suitable for the synthesis of sophisticated ligands. The phenolic oxygen can coordinate to a metal center, and the aromatic ring can be further functionalized to create multidentate ligands that form stable and highly active organometallic catalysts. The ability to tailor the electronic and steric properties of the ligand by modifying the chlorophenol backbone is key to developing next-generation catalysts for efficient and selective chemical synthesis.

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms and Kinetics

Photodegradation, or photolysis, is a significant abiotic process for the transformation of chlorophenols in the environment. It involves the breakdown of the chemical structure through the absorption of light energy. The efficiency and products of this process are influenced by several factors, including the properties of the light source and the presence of other chemical species that can act as photosensitizers.

Influence of Light Sources and Wavelengths

The rate and efficiency of the direct photolysis of chlorophenols are highly dependent on the wavelength of the incident light. Different chlorophenol isomers and their ionic forms exhibit varying absorption spectra, which in turn dictates the most effective wavelengths for their degradation. For instance, studies on 2-chlorophenol (B165306) (2-CP) and 4-chlorophenol (4-CP) have shown that UV excilamps emitting at specific wavelengths, such as 222 nm (KrCl) and 282 nm (XeBr), can effectively degrade these compounds.

The molecular form of 4-CP and the anionic forms of 2-CP and 2,4-dichlorophenol (2,4-DCP) show the highest pseudo-first-order rate constants and quantum yields when irradiated with a XeBr excilamp (282 nm). Conversely, the KrCl excilamp (222 nm) is most efficient for the removal of the molecular forms of 2-CP and 2,4-DCP with the lowest required UV dose. researchgate.net The pH of the aqueous solution plays a crucial role by determining the speciation of the chlorophenol (molecular or anionic form), which have different light absorption characteristics. researchgate.netijcea.org

While specific data for 5-(Benzyloxy)-2-chlorophenol is not available, it is expected that its photodegradation would also be wavelength-dependent, with the benzyloxy group potentially influencing the absorption spectrum and subsequent photochemical reactions. The degradation of 2-chlorophenol has been observed under both solar and UV light in photo-Fenton processes, indicating that a broad spectrum of light can contribute to its breakdown, although the efficiency of mineralization is significantly higher under UV irradiation. nih.gov Furthermore, the use of visible light has been shown to be effective in the photodegradation of 2-chlorophenol when using specialized photocatalysts. nih.gov

Table 1: Influence of Wavelength and pH on Chlorophenol Photolysis

| Compound | pH | Light Source (Wavelength) | Form | Effect |

|---|---|---|---|---|

| 4-Chlorophenol | 2, 5.7 | XeBr excilamp (282 nm) | Molecular | Highest rate constant and quantum yield researchgate.net |

| 2-Chlorophenol | 11 | XeBr excilamp (282 nm) | Anionic | Highest rate constant and quantum yield researchgate.net |

| 2,4-Dichlorophenol | 11 | XeBr excilamp (282 nm) | Anionic | Highest rate constant and quantum yield researchgate.net |

| 2-Chlorophenol | - | Solar and UV light | - | Degradation observed, higher mineralization with UV nih.gov |

| 2-Chlorophenol | 6.0 | Visible light (with photocatalyst) | - | 98.2% degradation efficiency nih.gov |

Role of Photosensitizers in Degradation Processes

Photosensitizers are substances that, upon absorbing light, can transfer the energy to other molecules, initiating their degradation. In the context of chlorophenol degradation, photosensitizers can generate reactive oxygen species (ROS), such as singlet oxygen, which then attack the chlorophenol molecule.

Experiments conducted under sunlight have demonstrated the applicability of photosensitive chitosan for the degradation of aqueous solutions containing phenol (B47542), 2-chlorophenol, and 2,4-dichlorophenol. nih.gov In these photosensitized oxidations, the contribution of direct photolysis is often negligible compared to the reactions mediated by singlet oxygen. nih.gov The degradation rate can be influenced by the specific chlorophenol, with 2,4-DCP showing the fastest degradation in a mixture. nih.gov It is noteworthy that the degradation of more complex chlorophenols can lead to the formation of simpler phenols as intermediate products. nih.gov

The presence of dissolved organic matter in natural waters can also influence the photodegradation efficiency, potentially acting as photosensitizers. nih.gov While direct studies on this compound are lacking, the principles of photosensitized degradation observed for other chlorophenols are likely applicable.

Oxidative Degradation Processes (e.g., Hydroxyl Radical Reactions, Singlet Oxygen Formation)

Oxidative degradation is a key pathway for the transformation of chlorophenols in the environment, driven by highly reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These species can be generated through various photochemical and chemical processes.

Advanced Oxidation Processes (AOPs), such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), are effective in degrading chlorophenols by generating hydroxyl radicals. nih.govzju.edu.cn The hydroxyl radical is a powerful, non-selective oxidant that can react with a wide range of organic compounds. taylorandfrancis.comnih.gov The reaction of hydroxyl radicals with chlorophenols can proceed via addition to the aromatic ring or hydrogen abstraction. For 2-chlorophenol, the photo-Fenton process has been shown to achieve up to 95-97% mineralization, a significant improvement over the Fenton process alone. nih.gov The efficiency of these processes is often pH-dependent, with acidic conditions generally favoring degradation. ijcea.orgnih.gov

Singlet oxygen is another important reactive species involved in the degradation of phenols. It can be generated photosensitized reactions. nih.gov The reaction of singlet oxygen with phenol has been shown to proceed through a 1,4-cycloaddition mechanism, leading to the formation of endoperoxides which can then rearrange to form products like p-benzoquinone. nih.govresearchgate.net This pathway is distinct from radical-mediated oxidations. While the specific reaction of singlet oxygen with this compound has not been detailed, the presence of the electron-rich aromatic ring suggests it would be susceptible to attack by this electrophilic species. The generation of both hydroxyl radicals and singlet oxygen has been observed during the tyrosinase-catalyzed oxidation of rhododendrol, a compound with a similar phenolic structure, indicating that enzymatic processes can also lead to the formation of these reactive oxygen species. nih.gov

Table 2: Key Oxidative Species and Their Role in Chlorophenol Degradation

| Reactive Species | Generation Method | Role in Degradation |

|---|---|---|

| Hydroxyl Radical (•OH) | Photo-Fenton (UV/H₂O₂/Fe²⁺) nih.govzju.edu.cn | Non-selective oxidation, leading to high mineralization nih.govtaylorandfrancis.com |

| **Singlet Oxygen (¹O₂) ** | Photosensitization nih.gov | Electrophilic attack on the aromatic ring, cycloaddition reactions nih.govresearchgate.net |

Biotransformation and Biodegradation Studies (for chlorophenol class)

The microbial degradation of chlorophenols is a critical process for their removal from contaminated environments. The efficiency of this process is influenced by both the chemical structure of the chlorophenol and the metabolic capabilities of the microbial communities present. researchgate.net

Microbial Degradation Pathways

Bacteria have evolved diverse metabolic pathways to utilize chlorophenols as a source of carbon and energy. nih.govresearchgate.net The presence of chlorine atoms on the aromatic ring generally increases the resistance of these compounds to microbial degradation. researchgate.netcdc.gov

A common initial step in the aerobic degradation of monochlorophenols is their conversion to chlorocatechols. For example, 2-chlorophenol is typically hydroxylated to form 3-chlorocatechol. nih.gov This intermediate is then subject to ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, depending on the specific enzymes present in the microorganism. nih.gov Subsequent steps involve the removal of the chlorine atom and further metabolism of the resulting aliphatic acids, ultimately leading to mineralization into carbon dioxide and water.

Several bacterial strains, including species of Pseudomonas, Alcaligenes, and Rhodococcus, have been identified as capable of degrading various chlorophenols. nih.govnih.gov The degradation can also occur under anaerobic conditions, where reductive dehalogenation is often the initial step, removing a chlorine atom from the aromatic ring before further breakdown.

Biosynthetic Pathway Research (related to the compound class)

While chlorophenols are primarily known as anthropogenic pollutants, there is evidence of their natural biosynthesis. nih.gov Fungi, particularly basidiomycetes, are known to produce chlorinated anisyl metabolites (CAMs) and chlorinated hydroquinone metabolites (CHMs). nih.gov These compounds are not chlorophenols themselves but can serve as precursors.

Research has shown that anaerobic microorganisms can transform these fungal metabolites into chlorophenols. For example, the anaerobic bacterium Desulfitobacterium sp. strain PCE1 can demethylate and dehydroxylate 2,3,5,6-tetrachloro-4-methoxyphenol (a CHM) to produce chlorophenols. nih.gov This biological production of chlorophenols has significant implications, as it indicates that not all environmental occurrences of these compounds are from industrial pollution. This natural pathway suggests a long-standing evolutionary relationship between microorganisms and halogenated aromatic compounds. nih.gov The industrial synthesis of chlorophenols typically involves the electrophilic halogenation of phenol with chlorine. wikipedia.org For instance, p-chlorocresol is synthesized by the monochlorination of 3-methylphenol. wikipedia.org

Environmental Fate Modeling and Pathway Prediction for this compound

The environmental fate of the chemical compound this compound is not extensively documented in scientific literature. However, by examining its structural components—a 2-chlorophenol moiety and a benzyl (B1604629) ether group—it is possible to predict its likely transformation and degradation pathways in the environment. This predictive analysis relies on established knowledge of the environmental behavior of chlorophenols and benzyl compounds.

Environmental fate models are crucial tools for estimating the distribution and persistence of chemicals in various environmental compartments such as air, water, and soil. researchgate.netmdpi.com For substituted phenols like this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict their environmental behavior and toxicity based on molecular structure. nih.govnih.gov Such models often correlate physical-chemical properties with environmental fate. researchgate.net

The environmental behavior of 2-chlorophenol, a key part of the target molecule, is well-studied. It is characterized as a moderately volatile and very soluble compound. tpsgc-pwgsc.gc.casinocurechem.com When released into the environment, it can partition between water, soil, and air. Its fate is influenced by factors such as pH, temperature, and the presence of microorganisms. cdc.govcdc.gov Chlorophenols, in general, are recognized as priority pollutants due to their toxicity and persistence. sinocurechem.comresearchgate.net

The benzyloxy group is essentially a benzyl ether linkage. The environmental degradation of benzyl ethers can occur through several mechanisms, including microbial degradation and hydrolysis. nih.govresearchgate.net For instance, benzyl chloride, a related compound, is known to hydrolyze to form benzyl alcohol, which is then readily biodegradable. canada.camst.dkoecd.org Microbial systems, such as those found in the rumen, have been shown to cleave benzyl ether bonds. nih.govoup.com

Based on this information, the predicted environmental degradation of this compound would likely proceed through two primary pathways:

Cleavage of the Ether Bond: This is a probable initial step, which could occur through hydrolysis or microbial action. This cleavage would result in the formation of 2-chlorophenol and benzyl alcohol. karger.comtaylorfrancis.com Benzyl alcohol is a readily biodegradable compound, which can be further metabolized by microorganisms. karger.comtaylorfrancis.com

Transformation of the Chlorophenol Ring: The resulting 2-chlorophenol is subject to further degradation. Microbial degradation of chlorophenols often involves hydroxylation and subsequent ring cleavage. nih.gov The persistence of chlorophenols in the environment generally increases with the number of chlorine atoms. cdc.gov

Several computational tools and databases can aid in predicting the biodegradation pathways of organic compounds. Systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) and pathway prediction systems such as enviPath utilize extensive databases of microbial degradation reactions to forecast the likely metabolites of a given compound. envipath.comenvipath.orgfrontiersin.orgnih.govnih.gov These tools could be applied to this compound to generate more detailed hypothetical degradation pathways.

The following table summarizes the predicted initial degradation products of this compound and their known environmental fate.

| Precursor Compound | Predicted Degradation Pathway | Initial Products | Subsequent Fate of Products |

| This compound | Ether bond cleavage (Hydrolysis/Microbial) | 2-Chlorophenol | Subject to further microbial degradation (hydroxylation, ring cleavage). tpsgc-pwgsc.gc.casinocurechem.comcdc.govcdc.gov |

| Benzyl alcohol | Readily biodegradable by microorganisms. karger.comtaylorfrancis.com |

It is important to emphasize that these pathways are predictive and based on the behavior of structurally similar compounds. The actual environmental fate of this compound may be influenced by a variety of site-specific environmental conditions.

Lack of Specific Research Data on Analytical Methodologies for this compound

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific, published research detailing the advanced analytical methodologies for the chemical compound This compound . The user's request for an article structured around detailed chromatographic, spectroscopic, and electrochemical analyses of this particular compound cannot be fulfilled with scientific accuracy at this time.

The search yielded extensive information on the analytical techniques used for the broader class of chlorophenols . These studies cover a range of related but distinct compounds, such as 2-chlorophenol, 4-chlorophenol, and various di- and trichlorophenols. Methodologies for this general class of compounds are well-documented and include:

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the separation and identification of chlorophenols, typically requiring a derivatization step to increase the volatility and improve the chromatographic behavior of the analytes. Common derivatizing agents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like acetic anhydride (B1165640). jcsp.org.pknih.govshimadzu.comnih.govchromforum.org

High-Performance Liquid Chromatography (HPLC): Widely applied for the analysis of chlorophenols, utilizing reverse-phase columns (e.g., C18) with mobile phases commonly consisting of acetonitrile and water, often with pH modifiers. Detection is typically achieved using UV-Vis or electrochemical detectors. jcsp.org.pkscirp.orgasianpubs.org

Sample Preparation and Derivatization: A critical step for analyzing chlorophenols in various matrices. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and dispersive liquid-liquid microextraction (DLLME) are frequently employed to isolate and preconcentrate the analytes. nih.govresearchgate.netnih.govresearchgate.net As mentioned, derivatization is a common strategy, particularly for GC-based methods. nih.govresearchgate.net

Spectroscopic and Electrochemical Methods: UV-Vis spectroscopy is a fundamental detection principle in HPLC for chlorophenols. jcsp.org.pkasianpubs.org Electrochemical methods, including sensors and detectors for HPLC, offer high sensitivity for the detection of phenolic compounds. jcsp.org.pkias.ac.in

However, none of the available research provides specific parameters, data, or applications directly related to This compound . Generating an article based on the provided outline would require speculating that the methods used for other chlorophenols are directly applicable to this specific compound without supporting evidence. This would not meet the required standards of scientific accuracy and strict adherence to the subject matter.

Therefore, until specific research on the analysis of this compound becomes available, it is not possible to generate the requested detailed and authoritative article.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(Benzyloxy)-2-chlorophenol, and how can reaction efficiency be validated?

Methodological Answer: The synthesis of chlorophenol derivatives often involves alkylation or benzylation reactions. For example, Friedel-Crafts alkylation using benzyl chloride and chlorophenol precursors is a common approach for similar compounds (e.g., 2-benzyl-4-chlorophenol synthesis in ) . Post-synthesis, validate purity via HPLC or GC-MS. Reaction efficiency can be quantified using yield calculations and spectroscopic confirmation (e.g., IR or NMR) to detect residual reactants .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Structural analysis: Use single-crystal X-ray diffraction (as in ) to resolve bond angles and substituent orientations. For amorphous samples, employ FT-IR to identify functional groups (e.g., hydroxyl, benzyl ether) based on characteristic peaks.

- Electronic properties: UV-Vis spectroscopy can reveal π→π* transitions in the aromatic system, while computational tools (DFT) model electron distribution and reactive sites.

Advanced Research Questions

Q. Q3. How can Response Surface Methodology (RSM) optimize experimental parameters for synthesizing or degrading this compound?

Methodological Answer: RSM is effective for multi-variable optimization. For example, used Central Composite Design (CCD) to optimize 2-chlorophenol removal by varying pH, dosage, and concentration . Adapt this framework:

Define independent variables (e.g., catalyst loading, temperature, reaction time).

Perform CCD experiments and model responses (e.g., yield, degradation efficiency).

Validate predictions with confirmatory runs. Software like Minitab or Design-Expert facilitates statistical analysis.

Q. Q4. How can conflicting data on the stability of this compound under environmental conditions be resolved?

Methodological Answer: Contradictions in stability studies (e.g., hydrolysis rates, photodegradation) may arise from uncontrolled variables. To address this:

Standardize test conditions (pH, light intensity, ionic strength) using OECD guidelines.

Employ LC-MS/MS to track degradation byproducts (e.g., analyzed chlorophene degradation via electro-Fenton methods).

Cross-validate results with kinetic modeling (pseudo-first/second-order kinetics).

Q. Q5. What advanced techniques are suitable for studying the interaction of this compound with biological systems?

Methodological Answer:

- Toxicity profiling: Use in vitro assays (e.g., MTT for cytotoxicity) and in silico tools (e.g., molecular docking to predict binding with enzymes like cytochrome P450).

- Metabolite identification: Apply high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in microsomal incubations.

- Environmental impact: Assess bioaccumulation potential using log P (octanol-water partition coefficient) and QSAR models.

Data Contradiction and Validation

Q. Q6. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR/IR spectra may arise from solvent effects or impurities. Mitigation strategies:

Compare data with standardized databases (e.g., NIST Chemistry WebBook in ).

Replicate experiments under identical conditions.

Use deuterated solvents for NMR to eliminate solvent peaks.

Cross-reference with computational simulations (e.g., Gaussian for IR peak prediction).

Q. Q7. What experimental controls are critical for ensuring reproducibility in chlorophenol derivative studies?

Methodological Answer:

- Negative controls: Include solvent-only samples in toxicity or degradation assays.

- Positive controls: Use commercially available analogs (e.g., 2-chlorophenol in ) to validate analytical methods.

- Instrument calibration: Regularly calibrate HPLC/GC-MS systems with certified reference standards.

Methodological Innovations

Q. Q8. How can crystallographic data resolve ambiguities in the regioselectivity of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of substituent positions. For example:

Grow crystals via slow evaporation (e.g., using ethanol/water mixtures).

Solve the structure with SHELXS97 and refine with SHELXL97.

Compare experimental bond lengths/angles with computational models.

Q. Q9. What strategies improve the detection limits of this compound in complex matrices?

Methodological Answer:

- Sample preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from environmental or biological samples.

- Analytical enhancement: Couple LC with tandem MS (LC-MS/MS) for selective ion monitoring (SIM).

- Matrix-matched calibration: Prepare standards in a background mimicking the sample matrix to correct for ionization suppression.

Environmental and Stability Studies

Q. Q10. How can the environmental persistence of this compound be systematically evaluated?

Methodological Answer:

- Hydrolysis studies: Incubate the compound at varying pH (3–9) and temperatures (20–40°C). Monitor degradation via UV-Vis or LC-MS.

- Photodegradation: Use solar simulators with controlled UV intensity. Identify photoproducts using HRMS.

- Microbial degradation: Conduct batch experiments with activated sludge and quantify residual concentrations via HPLC.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.